molecular formula C12H18O4 B12276566 3,4,5-Trimethoxyphenyl propan-2-ol

3,4,5-Trimethoxyphenyl propan-2-ol

Cat. No.: B12276566
M. Wt: 226.27 g/mol
InChI Key: DDGBYZWNOGNCRX-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyphenyl propan-2-ol is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring, along with a propan-2-ol moiety. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The trimethoxyphenyl group is a versatile pharmacophore, contributing to the compound’s bioactivity and making it a valuable component in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethoxyphenyl propan-2-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents. One common method includes the reduction of 3,4,5-trimethoxybenzaldehyde using sodium borohydride in methanol to yield the corresponding alcohol . Another approach involves the use of Grignard reagents, where 3,4,5-trimethoxybenzaldehyde reacts with a Grignard reagent followed by hydrolysis to produce the desired alcohol .

Industrial Production Methods: Industrial production of this compound often employs large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trimethoxyphenyl propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reduction: LiAlH4 and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents such as halides and nucleophiles are used for substitution reactions.

Major Products:

Comparison with Similar Compounds

  • 3,4,5-Trimethoxyphenylacetic acid
  • 3,4,5-Trimethoxyphenylpropionic acid
  • 3,4,5-Trimethoxycinnamic acid
  • 3,4,5-Trimethoxyamphetamine

Comparison: 3,4,5-Trimethoxyphenyl propan-2-ol stands out due to its unique combination of the trimethoxyphenyl group and the propan-2-ol moiety. This structural arrangement imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C12H18O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-8,13H,5H2,1-4H3

InChI Key

DDGBYZWNOGNCRX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)OC)OC)O

Origin of Product

United States

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